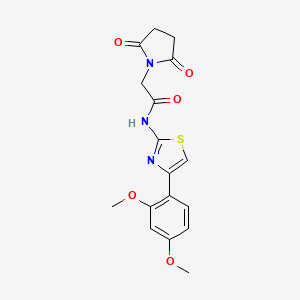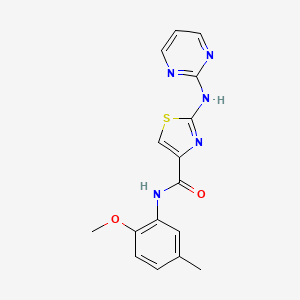
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, also known as DT-010, is a novel compound that has garnered significant scientific interest due to its potential applications in various fields. DT-010 is a small molecule drug that has been developed as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research on similar compounds has explored their potential as corrosion inhibitors. For instance, studies have shown that certain acetamide derivatives exhibit promising corrosion prevention efficiencies when tested with steel coupons in acidic and mineral oil mediums. These findings highlight the potential of such compounds in protecting metals against corrosion, which is crucial for extending the lifespan of metal components in various industrial applications (Yıldırım & Çetin, 2008).
Anticancer Activity
Another area of interest is the investigation of acetamide derivatives for anticancer activity. Compounds with benzothiazole structures, for example, have been screened for potential antitumor activity against a range of human tumor cell lines. Such studies are critical for identifying new therapeutic agents in the fight against cancer (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antifungal Activities
Research has also extended to the synthesis and evaluation of acetamide derivatives for antimicrobial and antifungal properties. These compounds have been tested against various bacterial and fungal strains, revealing their potential as bases for developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance, underscoring the need for novel antimicrobials (Bondock, Rabie, Etman, & Fadda, 2008).
Insecticidal Properties
Additionally, certain acetamide derivatives have been synthesized and assessed for their insecticidal properties, particularly against pests like the cotton leafworm. This research is vital for agriculture, as it contributes to the development of new, more effective pest control methods (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Propiedades
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-24-10-3-4-11(13(7-10)25-2)12-9-26-17(18-12)19-14(21)8-20-15(22)5-6-16(20)23/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDIJOVNNTXASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzenesulfonamide](/img/structure/B2772489.png)
![1-[4-(4-Thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2772492.png)
![2-Methyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B2772493.png)



![N-(3,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2772498.png)
![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772500.png)

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2772502.png)

![[5-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2772504.png)
![[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2772506.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2772508.png)